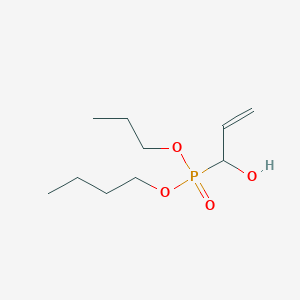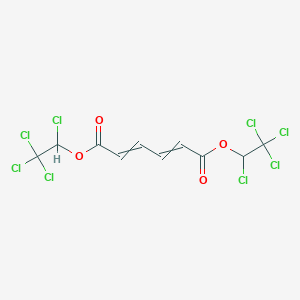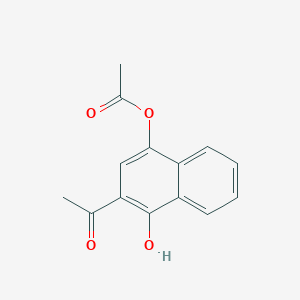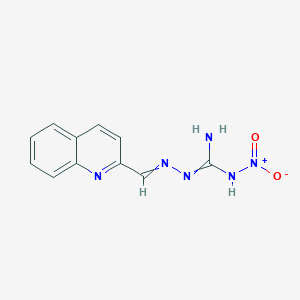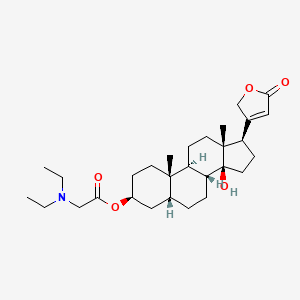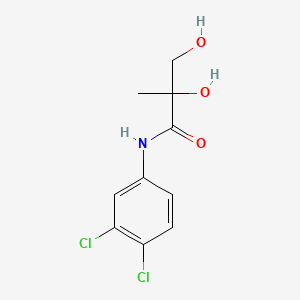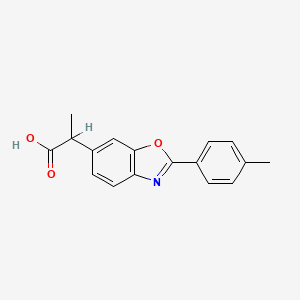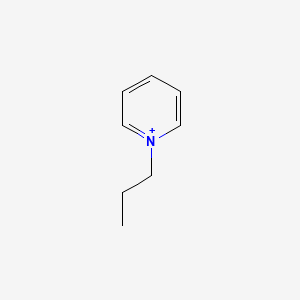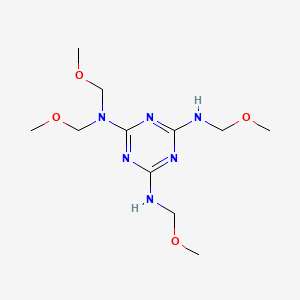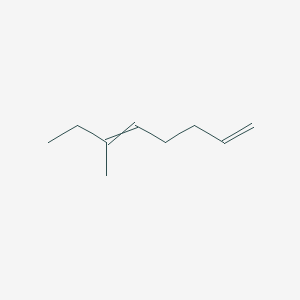
6-Methylocta-1,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylocta-1,5-diene is an organic compound with the molecular formula C9H16 It is a diene, meaning it contains two double bonds, which are conjugated in this case
准备方法
Synthetic Routes and Reaction Conditions: 6-Methylocta-1,5-diene can be synthesized through several methods. One common approach involves the elimination of hydrogen halides from polyhalogeno-compounds. For instance, the dehydrohalogenation of 2,3-dibromoprop-1-ene in the presence of a strong base can yield the desired diene .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These methods typically use metal catalysts such as palladium or nickel to facilitate the formation of the diene from simpler alkenes through cross-coupling reactions .
化学反应分析
Types of Reactions: 6-Methylocta-1,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic addition reactions are common, where halogens or other electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions to achieve oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
科学研究应用
6-Methylocta-1,5-diene has several applications in scientific research:
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a precursor to bioactive compounds.
Medicine: While not directly used as a drug, its derivatives are being investigated for pharmaceutical applications.
Industry: It serves as an intermediate in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism by which 6-Methylocta-1,5-diene exerts its effects is primarily through its reactivity as a diene. In Diels-Alder reactions, it acts as a diene component, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved in these reactions are dictated by the electronic properties of the conjugated double bonds, which facilitate the formation of new carbon-carbon bonds through orbital overlap .
相似化合物的比较
7-Methylocta-1,6-diene: This compound is structurally similar but differs in the position of the double bonds.
1,3-Butadiene: A simpler diene with only four carbon atoms, commonly used in polymer synthesis.
Isoprene: Another diene, which is a key building block in the production of natural rubber.
Uniqueness: 6-Methylocta-1,5-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of products it can form in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for creating complex molecular structures.
属性
CAS 编号 |
52428-73-6 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
6-methylocta-1,5-diene |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
VLBCYLMKVRFERM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CCCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


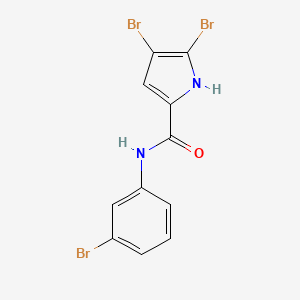
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)
